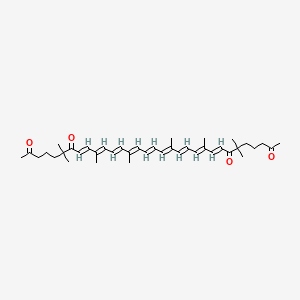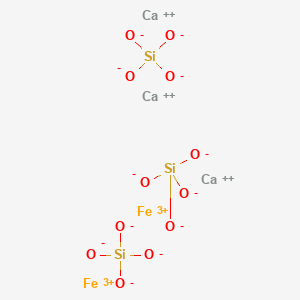
Andradite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Andradite is a calcium iron silicate mineral belonging to the garnet group, with the chemical formula Ca3Fe2(SiO4)3 . Named after the Brazilian mineralogist José Bonifácio de Andrade e Silva, this compound is known for its typically deep green to black coloration, although it can also be brown, yellow, or even red in certain varieties . It is often found in metamorphic rocks and skarn deposits and is valued for its aesthetic appeal and industrial uses, particularly in the abrasive industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Andradite can be synthesized in the laboratory by combining calcium carbonate (CaCO3), iron oxide (Fe2O3), and silicon dioxide (SiO2) under high-temperature conditions. The reaction typically occurs at temperatures around 1000°C to 1200°C in a controlled atmosphere to ensure the correct stoichiometry and phase purity .
Industrial Production Methods: Industrial production of this compound involves similar high-temperature processes, often using natural raw materials such as limestone (CaCO3), hematite (Fe2O3), and quartz (SiO2). These materials are mixed and heated in a kiln to produce this compound, which can then be processed further for various applications .
Chemical Reactions Analysis
Types of Reactions: Andradite undergoes several types of chemical reactions, including:
Oxidation: The iron in this compound can be oxidized, altering its color and properties.
Reduction: Under reducing conditions, the iron in this compound can be reduced, affecting its stability and structure.
Substitution: this compound can undergo ion substitution, where other elements replace calcium or iron in its structure.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen or carbon monoxide at high temperatures.
Substitution: Various metal oxides or salts under controlled conditions.
Major Products Formed:
Oxidation: Formation of iron oxides and changes in color.
Reduction: Formation of lower oxidation state iron compounds.
Substitution: Formation of mixed garnet phases with altered properties.
Scientific Research Applications
Andradite has several scientific research applications, including:
Geochronology: Used in U–Pb dating to determine the age of magmatic and hydrothermal processes.
Thermodynamic Studies: Investigated for its heat capacity and entropy behavior to understand its thermodynamic properties.
Material Science:
Industrial Uses: Employed as an abrasive material due to its hardness and durability.
Mechanism of Action
The mechanism of action of andradite involves its crystal structure, which consists of alternating silicon-oxygen tetrahedra and iron-oxygen octahedra. Calcium ions occupy specific sites within the crystal lattice, contributing to its stability and properties. The iron ions in this compound can exist in different oxidation states, affecting its magnetic and optical properties .
Comparison with Similar Compounds
Andradite is part of the garnet group, which includes several similar compounds:
Grossular (Ca3Al2(SiO4)3): Similar in structure but contains aluminum instead of iron.
Uvarovite (Ca3Cr2(SiO4)3): Contains chromium instead of iron, giving it a distinct green color.
Almandine (Fe3Al2(SiO4)3): Contains iron and aluminum, with a deep red color.
Uniqueness of this compound: this compound is unique due to its high refractive index, magnetic properties, and the presence of iron, which gives it a range of colors from green to black .
Properties
Molecular Formula |
Ca3Fe2O12Si3 |
|---|---|
Molecular Weight |
508.17 g/mol |
IUPAC Name |
tricalcium;iron(3+);trisilicate |
InChI |
InChI=1S/3Ca.2Fe.3O4Si/c;;;;;3*1-5(2,3)4/q3*+2;2*+3;3*-4 |
InChI Key |
ZHMRUDDUAQEJEP-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Fe+3].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


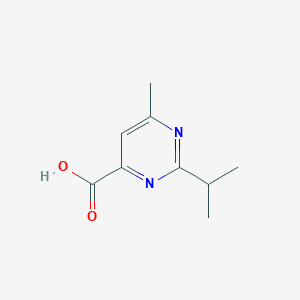
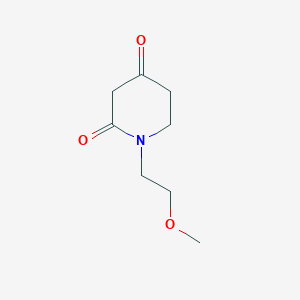
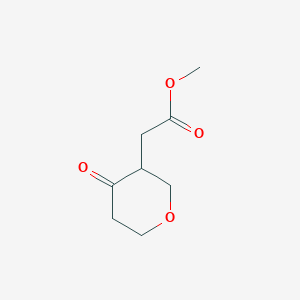
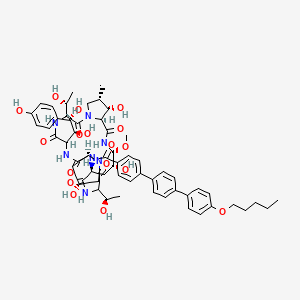
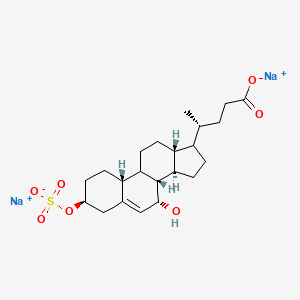
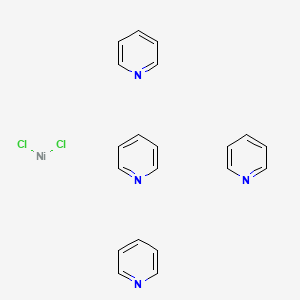
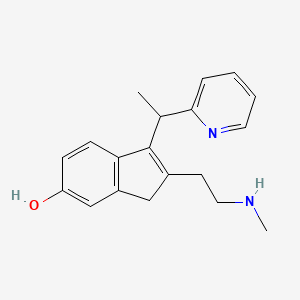
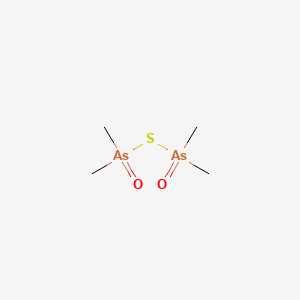

![[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate](/img/structure/B13435512.png)
![7-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]-N-hydroxyheptanamide](/img/structure/B13435517.png)
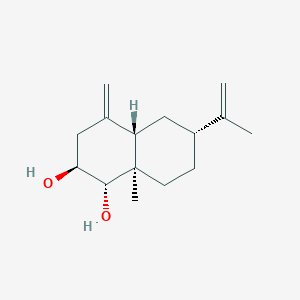
![1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B13435524.png)
